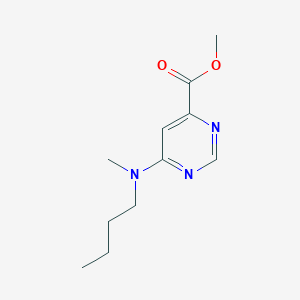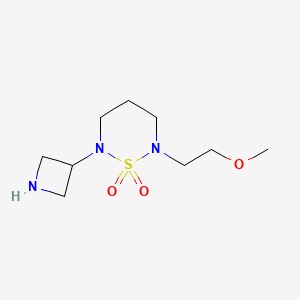
2-(Azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide (2-MEATD) is a novel thiadiazinane 1,1-dioxide compound with potential applications in the field of medicinal chemistry. It is a versatile compound that can be used to synthesize a variety of novel compounds. This compound has been studied extensively in the past few decades and has been found to possess a variety of properties, such as antifungal, antibacterial, and antiviral activities. In addition, it has been used as a catalyst in organic synthesis and as a reagent for the synthesis of various heterocyclic compounds.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
One study discusses the ABTS/PP decolorization assay used to measure antioxidant capacity, highlighting the reaction pathways that underlie this assay. While this doesn't directly mention the compound , the research on antioxidants and their reaction mechanisms is relevant for understanding how similar compounds might interact in biological systems or chemical reactions (Ilyasov et al., 2020).
Lignin Model Compounds and Acidolysis
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds contributes to understanding the chemical behavior of complex organic structures that share functional groups or synthesis pathways with the specified compound (Yokoyama, 2015).
Oxazines and Benzoxazines
A literature review on 1,2-oxazines, 1,2-benzoxazines, and related compounds, which includes discussion on synthesis methods and their importance as chiral synthons, offers insight into the synthetic versatility and application potential of nitrogen-containing heterocycles, which is indirectly related to the study compound's structural category (Sainsbury, 1991).
NMDA Receptor Antagonists
A review of patent literature on antagonists for the glycine site of the NMDA receptor, including various compound classes, underscores the therapeutic potential of specific structural motifs in central nervous system disorders. This context may inform the bioactivity potential of structurally related compounds (Kulagowski & Leeson, 1995).
Titanium Dioxide Nanoparticles in Medicine
The review on titanium dioxide nanoparticles highlights the applications of metal oxide nanoparticles in medicine, focusing on photoactivity and the production of reactive oxygen species for therapeutic applications. While not directly related, this review informs on the versatility and potential biomedical applications of structurally complex compounds (Ziental et al., 2020).
properties
IUPAC Name |
2-(azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-15-6-5-11-3-2-4-12(16(11,13)14)9-7-10-8-9/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAYLQHKPGALOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(S1(=O)=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

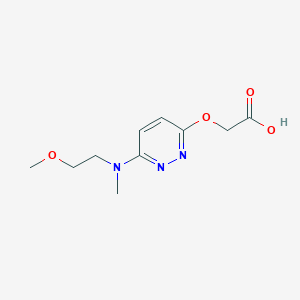
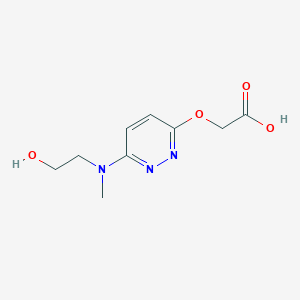



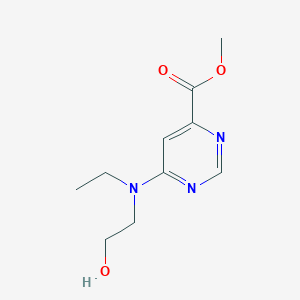
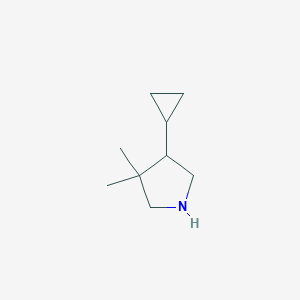
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)
